molecular formula C18H24N4O2 B4868851 1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4868851
M. Wt: 328.4 g/mol
InChI Key: NIGSCXQCYHNWAT-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxolan-2-yl group: This step involves the reaction of the triazole intermediate with an appropriate oxolane derivative under suitable conditions.

    Attachment of the 4-methylphenyl group: This can be done through a substitution reaction using a 4-methylphenyl halide.

    Formation of the carboxamide group: This involves the reaction of the triazole derivative with an isocyanate or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for various biological activities.

    Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial, antifungal, or anticancer agent.

    Chemical Research: The compound is used as a building block in organic synthesis for the development of new molecules with desired properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.

    1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(ethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)17-16(18(23)19-11-15-5-4-10-24-15)20-21-22(17)14-8-6-13(3)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGSCXQCYHNWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

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